molecular formula C23H26N6O B10916544 1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916544
M. Wt: 402.5 g/mol
InChI Key: MOOMLNNXEJYTKG-UHFFFAOYSA-N
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Description

1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Pyrazole Ring: This step involves the reaction of ethyl hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions to form the pyrazole ring.

    Construction of the Pyrazolo[3,4-b]pyridine Core: The pyrazole intermediate is then reacted with a suitable pyridine derivative, often through a cyclization reaction, to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-methyl-1H-pyrazol-3-amine: A related compound with a similar pyrazole core but lacking the pyrazolo[3,4-b]pyridine structure.

    1-methyl-1H-pyrazol-5-amine: Another related compound with a simpler structure, often used as a building block in organic synthesis.

    tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: A compound with a similar pyrazole core, used as an intermediate in the synthesis of ceftolozane.

Uniqueness

1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its complex structure, which combines a pyrazole ring with a pyrazolo[3,4-b]pyridine core and a carboxamide group. This unique structure imparts specific biological activities and chemical properties that distinguish it from other related compounds.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

1-ethyl-N-(1-ethyl-5-methylpyrazol-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-6-28-15(4)12-20(27-28)25-23(30)18-13-19(17-10-8-14(3)9-11-17)24-22-21(18)16(5)26-29(22)7-2/h8-13H,6-7H2,1-5H3,(H,25,27,30)

InChI Key

MOOMLNNXEJYTKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C)C

Origin of Product

United States

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